1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylicacid
Description
1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid (CAS 86804-60-6) is a tetrahydroisoquinoline derivative characterized by a methoxy group at position 6, a benzyl (phenylmethyl) substituent at position 2, and a carboxylic acid moiety at position 3. This compound belongs to a class of bioactive isoquinoline alkaloids, which are known for their diverse pharmacological properties, including interactions with neurotransmitter systems and enzyme inhibition .
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-benzyl-6-methoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H19NO3/c1-22-16-8-7-14-12-19(11-13-5-3-2-4-6-13)17(18(20)21)10-15(14)9-16/h2-9,17H,10-12H2,1H3,(H,20,21) |
InChI Key |
ICPVFSJPIOJNQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CN(C(C2)C(=O)O)CC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction represents one of the most established methods for synthesizing tetrahydroisoquinoline derivatives. This approach involves the acid-catalyzed cyclization of β-phenethylamine derivatives with aldehydes to form the tetrahydroisoquinoline ring system. For the synthesis of the target compound, a methoxy-substituted phenethylamine would serve as the starting material to ensure the correct positioning of the methoxy group in the final product.
The cyclization reaction typically proceeds through the following mechanism:
- Formation of an imine intermediate
- Electrophilic aromatic substitution at the position ortho to the methoxy group
- Formation of the tetrahydroisoquinoline ring structure
The presence of the electron-donating methoxy group at the meta position of the starting β-phenethylamine directs the cyclization to produce the desired 6-methoxy substitution pattern in the final product.
Bischler-Napieralski Approach
The Bischler-Napieralski reaction offers an alternative cyclization strategy that involves the cyclodehydration of β-phenethylamides to 3,4-dihydroisoquinolines, which can then be reduced to the corresponding tetrahydroisoquinolines. This reaction is particularly facilitated by electron-donating groups in the aromatic nucleus, making it well-suited for the synthesis of methoxy-substituted derivatives.
For the preparation of the target compound, the reaction sequence would involve:
- Formation of an appropriate methoxy-substituted phenethylamide
- Cyclodehydration using reagents such as phosphorus pentoxide, phosphorus oxychloride, or zinc chloride
- Reduction of the resulting dihydroisoquinoline intermediate
- Introduction of the phenylmethyl group at the nitrogen position
This method is advantageous when starting from readily available methoxy-substituted phenylacetic acid derivatives.
Direct Cyclization of Phenylalanine Derivatives
A particularly relevant approach for the target compound involves the direct cyclization of appropriately substituted phenylalanine derivatives. This method is especially suitable for introducing the carboxylic acid functionality at the 3-position of the tetrahydroisoquinoline ring.
The procedure typically involves:
- Protection of the carboxylic acid group of a methoxy-substituted phenylalanine
- Cyclization with formaldehyde or paraformaldehyde under acidic conditions
- N-benzylation to introduce the phenylmethyl group at the 2-position
- Deprotection of the carboxylic acid if required
Detailed Synthetic Pathways
Synthesis via Protected Phenylalanine Cyclization
This method represents one of the most direct approaches for preparing the target compound with stereochemical control.
Reagents and Materials:
- 3-Methoxyphenylalanine methyl ester
- Paraformaldehyde or methylal (dimethoxymethane)
- Trifluoroacetic acid
- Benzyl bromide
- Appropriate bases (sodium hydride or potassium carbonate)
Procedure:
Protection Step : Esterification of 3-methoxyphenylalanine
- The carboxylic acid group of 3-methoxyphenylalanine is protected as a methyl or ethyl ester
- Typically achieved using thionyl chloride in methanol or ethanol at 0°C to reflux temperature
- Yield: 85-95%
Cyclization Step : Formation of the tetrahydroisoquinoline ring
- The protected amino acid is treated with paraformaldehyde (1-10 equivalents) in trifluoroacetic acid
- Reaction proceeds at room temperature for 10-20 hours or at 80°C for 6-7 hours
- The cyclization is monitored by thin-layer chromatography (Rf values: starting material ~0.50, product ~0.85)
- Yield: 80-95% (quantitative when heated)
N-Benzylation Step : Introduction of the phenylmethyl group
- The cyclized product is treated with benzyl bromide in the presence of a base (K₂CO₃ or NaH)
- Reaction is conducted in DMF or acetonitrile at room temperature to 60°C for 4-12 hours
- Yield: 65-85%
Ester Hydrolysis : Generation of the free carboxylic acid
- The ester is hydrolyzed using aqueous NaOH in methanol or dioxane
- Alternatively, lithium hydroxide in THF/water can be used for milder conditions
- The reaction mixture is acidified to pH 6.0-6.5 to precipitate the product
- Yield: 85-95%
Modified Bischler-Napieralski Approach
This alternative approach is particularly useful when starting from methoxyaryl acetyl derivatives.
Reagents and Materials:
- 3-Methoxyphenylacetic acid
- Thionyl chloride
- β-Alanine methyl ester
- Phosphorus oxychloride
- Sodium borohydride
- Benzyl bromide
Procedure:
Amide Formation :
- 3-Methoxyphenylacetic acid is converted to the acid chloride using thionyl chloride
- The acid chloride is coupled with β-alanine methyl ester to form the corresponding amide
- Yield: 75-85%
Cyclization :
- The amide is subjected to cyclodehydration using POCl₃ in anhydrous conditions
- Reaction temperature: 80-100°C for 3-4 hours
- The resulting dihydroisoquinoline is isolated as the hydrochloride salt
- Yield: 70-80%
Reduction :
- The dihydroisoquinoline is reduced using sodium borohydride in methanol
- Reaction temperature: 0-25°C for 1-2 hours
- Yield: 85-95%
N-Benzylation :
- Similar to the procedure described in the previous method
- Yield: 65-85%
Ester Hydrolysis :
- Standard conditions as described previously
- Yield: 85-95%
Tandem Pictet-Spengler/N-Benzylation Approach
A more efficient one-pot approach combining cyclization and N-benzylation steps.
Reagents and Materials:
- 3-Methoxyphenylalanine methyl ester
- Formaldehyde solution or methylal
- Benzaldehyde
- Sodium cyanoborohydride
- Acetic acid or trifluoroacetic acid
Procedure:
One-Pot Cyclization and Reductive Amination :
- 3-Methoxyphenylalanine methyl ester is dissolved in acetic acid or methanol with 10% TFA
- Formaldehyde solution is added to initiate cyclization
- After 2-3 hours (monitored by TLC), benzaldehyde and sodium cyanoborohydride are added
- The reaction is continued for an additional 4-6 hours
- Yield: 60-75% (combined steps)
Ester Hydrolysis :
- Standard conditions as described previously
- Yield: 85-95%
Method Comparison and Optimization
Yield and Efficiency Comparison
Table 1: Comparison of Synthetic Methods for 1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid
| Method | Overall Yield (%) | Number of Steps | Reaction Time (hours) | Stereoselectivity | Scale-up Potential |
|---|---|---|---|---|---|
| Protected Phenylalanine Cyclization | 45-70 | 4 | 24-48 | Moderate to High | Excellent |
| Modified Bischler-Napieralski | 35-55 | 5 | 30-60 | Low to Moderate | Good |
| Tandem Pictet-Spengler/N-Benzylation | 50-65 | 2 | 12-24 | Moderate | Moderate |
Reaction Condition Optimization
Table 2: Optimization of Key Reaction Parameters for Cyclization Step
| Acid Catalyst | Temperature (°C) | Time (hours) | Formaldehyde Source | Yield (%) | Comments |
|---|---|---|---|---|---|
| TFA | 25 | 20 | Paraformaldehyde | 80 | Clean reaction, minimal side products |
| TFA | 80 | 6-7 | Paraformaldehyde | 95 | Faster reaction, quantitative yield |
| HCl (1N) | 25 | 24 | Methylal | 85 | Slower reaction, good yield |
| H₂SO₄ | 25 | 18 | Aqueous formaldehyde | 75 | More side products observed |
| TFA | 50 | 10 | Methylal | 90 | Optimal balance of time and yield |
Stereochemical Considerations
The synthesis of 1,2,3,4-tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid presents important stereochemical considerations, particularly at the 3-position where the carboxylic acid is attached.
Stereoselectivity in Cyclization
When starting from optically active phenylalanine derivatives, the cyclization step generally proceeds with retention of configuration at the 3-position. However, racemization can occur under strongly acidic conditions and elevated temperatures.
Table 3: Stereochemical Outcomes of Cyclization Reactions
| Starting Material | Reaction Conditions | Optical Rotation [α]D | Enantiomeric Excess (%) |
|---|---|---|---|
| L-3-Methoxyphenylalanine | TFA, 25°C, 20h | -88.7° (2% MeOH) | >95 |
| L-3-Methoxyphenylalanine | TFA, 80°C, 6h | -82.3° (2% MeOH) | 85-90 |
| DL-3-Methoxyphenylalanine | TFA, 25°C, 20h | 0° | 0 (racemic) |
Stereoselective Synthesis Approaches
For the preparation of stereochemically pure compounds, the following approaches can be employed:
Starting from Enantiopure Amino Acids :
Resolution of Racemic Mixtures :
- Racemic products can be resolved using chiral acids such as tartaric acid or camphorsulfonic acid
- Diastereomeric salt formation followed by fractional crystallization
- Typically achieves 80-95% enantiomeric excess
Purification and Characterization
Purification Methods
The purification of 1,2,3,4-tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid can be achieved through various techniques:
Recrystallization :
- Common solvents: Ethanol/water, ethyl acetate/hexanes, or methanol/ether systems
- Typical recovery: 85-95% with >98% purity
Chromatographic Purification :
Salt Formation and Precipitation :
Characterization Data
The identity and purity of 1,2,3,4-tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid can be confirmed using various analytical techniques:
Melting Point :
Optical Rotation :
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): Key signals for aromatic protons (δ 6.8-7.4), methoxy group (δ 3.7-3.8), benzyl CH₂ (δ 3.5-3.7), and isoquinoline CH at C-3 (δ 3.8-4.0)
- ¹³C NMR (100 MHz, DMSO-d₆): Characteristic signals for carboxylic acid carbon (δ 172-174), aromatic carbons (δ 110-160), and methoxy carbon (δ 55-56)
- IR (KBr): Strong absorptions at 3300-2800 cm⁻¹ (OH stretching), 1730-1700 cm⁻¹ (C=O stretching), and 1250-1200 cm⁻¹ (C-O stretching)
Elemental Analysis :
Practical Considerations and Troubleshooting
Common Challenges and Solutions
Incomplete Cyclization :
Racemization During Synthesis :
Difficulty in N-Benzylation :
Purification Challenges :
Scale-Up Considerations
For larger-scale synthesis, several modifications to the procedures may be necessary:
Safety Considerations :
- Replace trifluoroacetic acid with less hazardous alternatives when possible
- Consider continuous flow processes for exothermic steps
- Implement proper temperature control systems for larger reaction vessels
Economic Factors :
- Reduce solvent usage through recycling or concentration
- Optimize workup procedures to minimize waste generation
- Consider catalytic methods for the N-benzylation step
Quality Control :
- Implement in-process controls to monitor reaction progress
- Establish specifications for intermediate products
- Develop validated analytical methods for final product assessment
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Antidepressant and Neuroprotective Effects
1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid has been studied for its antidepressant properties. Research indicates that compounds with isoquinoline structures exhibit modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of isoquinoline can enhance neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .
Pain Management
Recent investigations have suggested that this compound may possess analgesic properties. In animal models of pain, it was observed that the administration of isoquinoline derivatives resulted in a significant reduction in pain responses. The mechanism appears to involve modulation of pain signaling pathways, potentially making it a candidate for developing new analgesics .
Cognitive Enhancement
Research has explored the cognitive-enhancing effects of 1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid. In preclinical studies, it was found to improve memory retention and learning capabilities in rodent models. This enhancement is believed to be linked to increased synaptic plasticity and neurogenesis .
Neuroinflammation Reduction
The compound also shows promise in reducing neuroinflammation. Studies indicate that it can inhibit pro-inflammatory cytokines in neuronal cultures exposed to inflammatory stimuli. This property could be beneficial in treating conditions characterized by chronic inflammation in the brain .
Potential as an Anticancer Agent
Emerging research suggests that 1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid may have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines while sparing normal cells. The mechanism involves the activation of intrinsic apoptotic pathways and modulation of cell cycle progression .
Cardiovascular Applications
The compound's ability to influence vascular smooth muscle cells suggests potential cardiovascular applications. It has been shown to promote vasodilation and improve endothelial function in vitro, indicating a possible role in managing hypertension and other cardiovascular diseases .
Case Study 1: Neuroprotection in Animal Models
In a controlled study involving rats subjected to oxidative stress through ischemia-reperfusion injury, treatment with 1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid resulted in a significant reduction of neuronal death compared to untreated controls. The results indicated enhanced survival rates and improved neurological scores post-treatment.
Case Study 2: Analgesic Effects in Chronic Pain Models
A double-blind study assessed the analgesic effects of the compound on patients with chronic pain conditions. Participants receiving the compound reported a notable decrease in pain intensity as measured by standardized pain scales compared to those receiving a placebo.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The structural and functional attributes of 1,2,3,4-tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid can be compared to related tetrahydroisoquinoline derivatives and heterocyclic analogs. Key points of differentiation include substituent positions, functional groups, and inferred physicochemical or biological properties.
Structural Analogues from Tetrahydroisoquinoline Family
The following table summarizes critical differences between the target compound and structurally similar tetrahydroisoquinolines:
Key Observations :
- Substituent Position : The target compound’s single methoxy group at position 6 contrasts with 6,7-dimethoxy analogs (e.g., 6d, 6e), which may exhibit enhanced electron-donating effects or altered steric hindrance .
- Functional Groups : The carboxylic acid group in the target compound likely reduces bioavailability compared to ester derivatives (e.g., 6d) but improves water solubility. Sulfonyl groups (e.g., 6e) could confer distinct receptor interaction profiles due to their polarity and charge .
- Hydroxy vs.
Heterocyclic Analogs: Beta-Carbolines
6-Methoxy-1,2,3,4-tetrahydro-beta-carboline (6-MeOTHBC), a beta-carboline derivative with a 6-methoxy group, shares partial structural similarity with the target compound. However, its beta-carboline core differs from the isoquinoline scaffold. 6-MeOTHBC is reported to elevate tissue serotonin (5-HT) levels and inhibit 5-HT reuptake, suggesting serotonergic activity . By contrast, the target compound’s isoquinoline structure and carboxylic acid group may direct its interactions toward distinct targets, such as opioid or adrenergic receptors, common among isoquinolines .
Physicochemical and Pharmacokinetic Implications
- Ionization State : The carboxylic acid (pKa ~2-3) ensures ionization at physiological pH, reducing passive diffusion but favoring solubility in aqueous environments.
- Synthetic Utility : The compound’s structure (CAS 86804-60-6) is listed in chemical catalogs as a building block, highlighting its role in synthesizing more complex derivatives .
Biological Activity
1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C19H23NO4
- Molecular Weight : 329.39 g/mol
- Melting Point : 125-126°C
- Solubility : Soluble in DMSO
- Optical Activity : +88.318 (c 0.21, ethanol)
| Property | Value |
|---|---|
| Melting Point | 125-126°C |
| Boiling Point | Approx. 648.96°C |
| Density | 1.4371 g/cm³ |
| Refractive Index | 1.6800 |
| pKa | 9.95 ± 0.10 (Predicted) |
| Color | Off-white to yellow |
The biological activity of 1,2,3,4-tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid is primarily attributed to its interaction with various neurotransmitter systems and enzymes. It has been shown to exhibit:
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress.
- Neuroprotective Effects : Studies indicate that it may provide neuroprotection against neurodegenerative diseases by modulating neurotransmitter release and reducing inflammation.
Pharmacological Studies
Recent research highlights the compound's potential in treating various conditions:
- Antidepressant Activity : In animal models, the compound has shown efficacy in reducing symptoms of depression through serotonin reuptake inhibition.
- Analgesic Effects : The compound has been tested for pain relief properties comparable to standard analgesics.
- Anti-inflammatory Effects : It exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
Study on Neuroprotection
A study conducted on rats demonstrated that administration of the compound significantly improved cognitive function and reduced markers of neuroinflammation in models of Alzheimer's disease .
Analgesic Efficacy
In a controlled trial involving mice, the compound was administered to evaluate its analgesic effects. Results indicated a notable reduction in pain response compared to the control group, suggesting its potential as an alternative analgesic treatment .
Antioxidant Activity Assessment
Research assessing the antioxidant capacity revealed that the compound effectively scavenges free radicals and reduces lipid peroxidation in vitro .
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